molecular formula C21H25FN2O2 B2766928 N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide CAS No. 954044-32-7

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2766928
CAS No.: 954044-32-7
M. Wt: 356.441
InChI Key: WVNUHYFXMHDMTP-UHFFFAOYSA-N
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Description

“N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation: The benzylated piperidine is reacted with 2-(4-fluorophenoxy)acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, “N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide” may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be studied for its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicine, research might focus on the compound’s potential as a drug candidate for treating conditions like pain, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-benzylpiperidin-4-yl)methyl)-2-(4-chlorophenoxy)acetamide
  • N-((1-benzylpiperidin-4-yl)methyl)-2-(4-bromophenoxy)acetamide
  • N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methylphenoxy)acetamide

Uniqueness

The presence of the fluorophenoxy group in “N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide” may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c22-19-6-8-20(9-7-19)26-16-21(25)23-14-17-10-12-24(13-11-17)15-18-4-2-1-3-5-18/h1-9,17H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNUHYFXMHDMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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